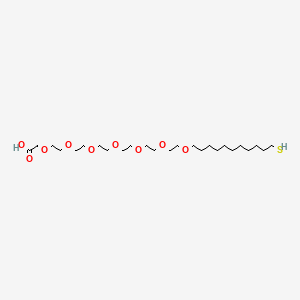
4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5” is a chemical compound with the molecular formula C13H13N. It is also known by other names such as 4-Phenyl-2-Methylaniline-d5, 4-AMino-3-Methylbiphenyl-d5, and 2-Methyl-4-phenylaniline-d5 .
Molecular Structure Analysis
The molecular structure of “4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5” consists of 13 carbon atoms, 8 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 188.28 .Wissenschaftliche Forschungsanwendungen
Carcinogenesis and Biomarker Analysis
A significant application area for 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5 is in the study of carcinogenesis. It serves as a biomarker for assessing cancer risk, especially in the context of exposure to carcinogens like 4-Aminobiphenyl (4-ABP), which is found in tobacco smoke and overheated meat. The metabolism and carcinogenicity of 4-ABP, alongside methodologies for analyzing its adducts in biological samples, are critical for cancer risk assessment. Modern techniques like liquid chromatography-mass spectrometry (LC-MS) play a pivotal role in detecting and quantifying DNA adducts, offering insights into the biological mechanisms underlying carcinogenesis (Chen, Zhang, & Vouros, 2018).
Chemosensors for Analyte Detection
Another research avenue is the development of chemosensors based on structural analogs like 4-Methyl-2,6-diformylphenol (DFP). These chemosensors are designed to detect a wide range of analytes, including metal ions and neutral molecules, demonstrating high sensitivity and selectivity. The versatility of DFP-based compounds for sensing applications underscores the potential of 4-Amino-3-methylbiphenyl derivatives in creating advanced detection systems for environmental monitoring and diagnostic applications (Roy, 2021).
Peptide Studies and Spectroscopy
In peptide research, derivatives of 4-Amino-3-methylbiphenyl like TOAC (a spin label amino acid) are used to study peptide dynamics and structures. TOAC’s unique properties facilitate the analysis of peptide secondary structures and interactions with biological membranes, employing techniques such as EPR spectroscopy. This application is instrumental in understanding peptide function in biological systems and developing peptide-based therapeutics (Schreier et al., 2012).
Eigenschaften
IUPAC Name |
2-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3/i2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFBISYQIGCOQU-VIQYUKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)N)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)






